molecular formula C6H8BNO2 B066605 5-Methylpyridine-3-boronic acid CAS No. 173999-18-3

5-Methylpyridine-3-boronic acid

Cat. No. B066605
CAS RN: 173999-18-3
M. Wt: 136.95 g/mol
InChI Key: REONQWGHSQHTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of boronic acids and esters, including derivatives like 5-methylpyridine-3-boronic acid, often involves regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate starting from appropriate dihalopyridines. This method has been demonstrated to produce boronic acids and esters with high specificity and yield, offering a strategic approach to generating new libraries of pyridine derivatives (Bouillon et al., 2003).

Molecular Structure Analysis

The structural analysis of boronic acids, including this compound, reveals that these compounds can form diverse hydrogen-bonded architectures in the solid state. These structures can range from one-dimensional (1D) to three-dimensional (3D) networks, facilitated by interactions like hydrogen bonding and π-π stacking. Such structural versatility is crucial for their application in materials science and supramolecular chemistry (Rodríguez-Cuamatzi et al., 2009).

Chemical Reactions and Properties

This compound participates in Suzuki coupling reactions, a key reaction for the formation of carbon-carbon bonds. This reactivity is a hallmark of boronic acids, making them indispensable in the synthesis of complex organic molecules. The ability to undergo such coupling reactions expands the utility of this compound in organic synthesis, including the creation of pyridine libraries which are essential in drug discovery and materials science (Bouillon et al., 2003).

Physical Properties Analysis

The physical properties of boronic acids, including solubility, melting point, and crystallinity, are crucial for their handling and application in synthesis. For instance, the crystalline nature of some boronic acids enhances their stability and ease of use in cross-coupling reactions. These properties are dependent on the molecular structure, with substituents on the pyridine ring influencing the overall physical behavior of the compound.

Chemical Properties Analysis

Chemically, this compound exhibits typical boronic acid reactivity, such as forming reversible covalent bonds with diols and participating in condensation reactions. These properties are leveraged in sensing applications, where boronic acids act as receptors for sugar molecules, and in the synthesis of heterocyclic compounds, highlighting their versatility in both organic synthesis and analytical chemistry applications.

Scientific Research Applications

  • Electrochemical Oxidation Applications : A study by Iniesta et al. (2001) explored the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode. This research is significant for electroorganic synthesis and wastewater treatment, demonstrating the potential of boronic acid derivatives in environmental applications (Iniesta, Michaud, Panizza, & Comninellis, 2001).

  • Boronic Acid in Lewis Acid-Base Reactions : Braunschweig et al. (2005) investigated boronic acid's role as a bridging ligand in Lewis acid-base reactions. This study is crucial for understanding the coordination chemistry of boronic acids and their applications in synthesizing complex molecular structures (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005).

  • Fluorescent Chemosensors : Huang et al. (2012) highlighted the progress of boronic acid sensors for detecting carbohydrates and bioactive substances. This research underscores the importance of boronic acid in developing sensitive and selective fluorescent probes for biomedical applications (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

  • Enantioselective Catalysis : A study by Hashimoto, Gálvez, and Maruoka (2015) described boronic acid catalysis in the highly enantioselective aza-Michael addition of hydroxamic acid. This discovery is pivotal for organic synthesis, offering a new avenue for producing chiral molecules (Hashimoto, Gálvez, & Maruoka, 2015).

  • Multicomponent Reactions in Synthesis : Dimauro and Kennedy (2007) discussed the synthesis of various amino-imidazopyridines using a microwave-assisted approach that involves boronic acids. This study emphasizes the role of boronic acids in facilitating efficient, rapid synthesis methods in medicinal chemistry (Dimauro & Kennedy, 2007).

  • Nanotechnology and Macrocycles : Christinat, Scopelliti, and Severin (2007) described the construction of boron-based macrocycles and dendrimers, highlighting boronic acids' utility in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).

  • Pharmaceutical Applications : Yang, Gao, and Wang (2003) reviewed boronic acid compounds for their potential as pharmaceutical agents, including as enzyme inhibitors and cancer therapy agents. This study illustrates the therapeutic potential of boronic acids in medicine (Yang, Gao, & Wang, 2003).

Safety and Hazards

5-Methylpyridine-3-boronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REONQWGHSQHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376382
Record name 5-Methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173999-18-3
Record name 5-Methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-picoline (0.25 g, 1.45 mmol) in Et2O (5 mL) at −78° C., was added n-butyl lithium (1.6 M in hexanes, 0.92 mL, 1.48 mmol) dropwise. The mixture was stirred at −78° C. for 1 hour and then triisopropyl borate was added quickly. The mixture was stirred at −78° C. for 1 hour and then quenched with water (2 mL). The mixture was warmed up to room temperature overnight. Solvent was removed under reduced pressure to yield a yellow solid (0.25 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Methylpyridine-3-boronic acid
Reactant of Route 3
Reactant of Route 3
5-Methylpyridine-3-boronic acid
Reactant of Route 4
5-Methylpyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
5-Methylpyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
5-Methylpyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.